molecular formula C15H15FN4O2S B2912930 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 897453-15-5

8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2912930
CAS No.: 897453-15-5
M. Wt: 334.37
InChI Key: WSFHLQRDMYYRRM-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic core structure with substitutions at the 1, 3, 8, and 9 positions. The 8-{[(4-fluorophenyl)methyl]sulfanyl} group introduces a fluorinated aromatic moiety linked via a thioether bridge, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHLQRDMYYRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine core.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the fluorophenyl ring.

Scientific Research Applications

The compound "N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide," also known by its CAS number 897453-42-8, is a complex organic molecule that combines a fluorophenyl group, a purine derivative, and a sulfanylacetamide moiety. It is used as a building block in the synthesis of more complex molecules and is studied for its potential interactions with biological macromolecules.

Note: It appears the query contains two different chemical names. The first part of the request is for N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS Number: 897453-42-8) and the second part is for 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione. This answer will address the first compound.

Properties

Key properties of N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide include:

  • Molecular Formula: C₁₆H₁₇FN₅O₃S
  • Molecular Weight: 378.4 g/mol
  • IUPAC Name: N-(4-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
  • InChI: InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,23)
  • InChI Key: KNNFQZYBTDGSDF-UHFFFAOYSA-N
  • Canonical SMILES: CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)F

The compound is investigated for several potential biological activities:

  • Anti-inflammatory Activity: It can modulate inflammatory responses and may inhibit the activation of transcription factors like NF-κB, potentially reducing the expression of pro-inflammatory cytokines and adhesion molecules like ICAM-1 and VCAM-1.
  • Antioxidant Properties: It may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Potential: (Further details not provided in the search results)

Mechanism of Action

The mechanism of action of 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
Target Compound Purine-2,6-dione 1,3,9-trimethyl; 8-{[(4-FP)methyl]sulfanyl} C₁₇H₁₈FN₃O₂S 347.4* Not reported (inferred) -
Compound A Purine-2,6-dione 1,3,7-trimethyl C₈H₁₀N₄O₂ 194.2 HepG2 cytotoxicity (IC₅₀ ~50 µM)
Compound B Purine-2,6-dione 1,3-diethyl; 8-(difluorophenyl ethenyl) C₁₅H₁₄F₂N₄O₂ 332.3 Not reported
Compound C Imidazotriazine-dione 8-(4-fluorophenyl) C₁₁H₉FN₄O₂ 264.2 Not reported

*Calculated based on molecular formula.

Key Research Findings

Impact of Fluorination : The 4-fluorophenyl group in the target compound and Compound C may enhance blood-brain barrier penetration due to increased lipophilicity, as seen in other fluorinated pharmaceuticals .

Thioether vs. Ethenyl Linkers : The thioether group in the target compound could improve metabolic stability compared to Compound B’s ethenyl linker, which is prone to oxidative degradation .

Cytotoxicity Trends : Compound A’s activity against HepG2 cells suggests that purine-2,6-diones with smaller substituents may retain cytotoxicity, whereas bulkier groups (e.g., fluorophenyl) could shift mechanisms toward receptor modulation .

Biological Activity

The compound 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Synthesis

The compound features a complex structure that includes a purine core with a sulfanyl group and a fluorinated phenyl substituent. Its synthesis typically involves several steps:

  • Formation of the Purine Derivative : Alkylation of the purine base under basic conditions.
  • Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution.
  • Formation of the Sulfanyl Moiety : Reaction of a thiol with an acyl chloride.

This multi-step synthesis allows for the precise modification of the compound's properties, particularly its biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the phenyl ring may enhance its binding affinity and selectivity towards these targets compared to non-fluorinated analogs.

Kinase Inhibition

The compound may also act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and dysregulation can lead to cancer progression. Compounds that inhibit kinase activity have been extensively studied for their therapeutic potential . The unique structural features of this compound suggest that it could interact with various kinases involved in tumorigenesis.

Case Studies

  • In Vitro Studies : Preliminary assays have demonstrated that related compounds can inhibit cell growth in various cancer cell lines at low micromolar concentrations. For example, one study reported an IC50 value in the low nanomolar range for a structurally similar compound against breast cancer cells .
  • Mechanistic Studies : Investigations into the binding interactions of similar compounds with target proteins have revealed critical insights into their inhibitory mechanisms. These studies often utilize fluorescence polarization assays to quantify binding affinities and elucidate the structure-activity relationship (SAR) for these compounds .

Comparative Analysis

To better understand the biological activity of 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione , it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityIC50 (nM)
Compound A4-FluorophenylAntitumor10
Compound B4-ChlorophenylKinase Inhibitor50
Compound CNon-fluorinatedModerate Inhibition100

This table illustrates how modifications in substituents can significantly alter biological potency.

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